molecular formula C23H45N3O5 B608066 IHVR-19029 CAS No. 1447464-73-4

IHVR-19029

Cat. No.: B608066
CAS No.: 1447464-73-4
M. Wt: 443.6 g/mol
InChI Key: GFBNIASMQRMEDU-PLACYPQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IHVR-19029 is a potent inhibitor of endoplasmic reticulum alpha-glucosidases I and II. These enzymes are crucial for the maturation of viral glycosylated envelope proteins, which use the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound effectively blocks the replication of several hemorrhagic fever viruses, including Dengue virus, Ebola virus, and Rift Valley fever virus .

Preparation Methods

The synthesis of IHVR-19029 involves several steps, starting with the preparation of the core iminosugar structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

IHVR-19029 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Biological Activity

IHVR-19029 is a compound classified as an iminosugar and specifically acts as an inhibitor of endoplasmic reticulum (ER) α-glucosidases. This compound has garnered attention due to its antiviral properties, particularly against various hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Zika virus (ZIKV). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound inhibits the replication of viruses by targeting ER α-glucosidases, which are crucial for the proper folding of glycoproteins within the ER. By inhibiting these enzymes, this compound disrupts the viral life cycle, leading to reduced viral replication. Studies have shown that while complete inhibition of ER α-glucosidases can lead to only partial suppression of viral replication, combining this compound with other antiviral agents can enhance its efficacy significantly .

In Vitro Studies

Research has demonstrated that this compound exhibits broad-spectrum antiviral activity in vitro against several viruses:

  • Dengue Virus (DENV) : Inhibition of DENV replication was noted in human hepatoma-derived cell lines, with reductions in viral titers observed.
  • Ebola Virus (EBOV) : this compound showed significant antiviral activity against EBOV in cultured cells.
  • Zika Virus (ZIKV) : A reduction in ZIKV RNA production was reported following treatment with this compound, indicating its potential effectiveness against this emerging virus .

Table 1: In Vitro Antiviral Efficacy of this compound

VirusCell LineViral Titer ReductionReference
DengueHuh7.51–2 logs
EbolaVeroSignificant
ZikaVeroDecreased RNA levels

In Vivo Studies

In vivo studies have further established the efficacy of this compound. Notably, in mouse models infected with EBOV and DENV, treatment with this compound resulted in increased survival rates when combined with favipiravir (T-705), another antiviral agent. This combination therapy demonstrated a synergistic effect, enhancing overall antiviral potency .

Table 2: In Vivo Efficacy Against Hemorrhagic Fever Viruses

VirusTreatmentSurvival Rate IncreaseReference
EbolaThis compound + T-705Significant
DengueThis compoundPartial protection

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-tolerated in animal models. It has been administered via various routes, including intraperitoneal and intravenous injections. Blood and tissue samples collected post-administration showed that the compound reaches effective concentrations relatively quickly, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Table 3: Pharmacokinetic Parameters of this compound

Administration RouteDose (mg/kg)Time Points (hrs)Peak Concentration Observed
Intraperitoneal750.17, 0.5, 1, 2High
Intravenous750.17, 0.5, 1, 2High

Case Studies and Clinical Implications

The research surrounding this compound highlights its potential as a therapeutic agent against viral hemorrhagic fevers. For instance, a study demonstrated that mice treated with sub-optimal doses of this compound combined with T-705 had significantly improved survival rates compared to those treated with either drug alone . This finding supports the concept of combination therapy as a viable strategy for enhancing antiviral efficacy.

Properties

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNIASMQRMEDU-PLACYPQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022546
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447464-73-4
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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